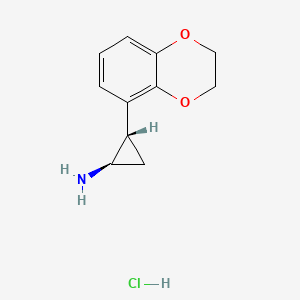![molecular formula C20H21F3N2O3S B2392593 N-[4-(trifluorométhyl)phényl]-2-[1-(benzènesulfonyl)pipéridin-2-yl]acétamide CAS No. 1021074-04-3](/img/structure/B2392593.png)
N-[4-(trifluorométhyl)phényl]-2-[1-(benzènesulfonyl)pipéridin-2-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring, a phenylsulfonyl group, and a trifluoromethyl-substituted phenylacetamide moiety, making it a subject of interest in medicinal chemistry and material science.
Applications De Recherche Scientifique
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the acylation of the piperidine derivative with a trifluoromethyl-substituted phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Mécanisme D'action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide imparts unique electronic and steric properties, enhancing its potential as a pharmacological agent and material science candidate. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, distinguishing it from its analogs.
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)15-9-11-16(12-10-15)24-19(26)14-17-6-4-5-13-25(17)29(27,28)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFEHFYNXDFIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2392511.png)
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
![6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
![ethyl 7-(2-methoxyethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2392518.png)
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)

![4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2392523.png)



![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)
![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)
